molecular formula C17H18FN3O2 B2606514 2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034579-79-6

2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Cat. No. B2606514
CAS RN: 2034579-79-6
M. Wt: 315.348
InChI Key: JYBFNOYLYQTJFB-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone, also known as FPE or Fluorinated Phenethylamine, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPE is a derivative of phenethylamine, a neurotransmitter that plays a crucial role in regulating mood, cognition, and behavior in humans.

Scientific Research Applications

Synthesis and Chemical Properties

2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone and its derivatives are involved in various synthetic and chemical studies, showing a wide range of applications due to their versatile chemical structures. A study by Almansa et al. (2008) showcased the synthesis of pyrazolopyridines and other pyrido fused systems through a three-component coupling, indicating the compound's utility in creating combinatorial libraries for drug discovery (Almansa, Virgili, Carceller, & Grima-Poveda, 2008). Another research by Balderson et al. (2007) focused on hydrogen-bonding patterns in enaminones, including piperidin-2-ylidene analogs, which are essential for understanding molecular interactions and designing new compounds with desired properties (Balderson, Fernandes, Michael, & Perry, 2007).

Antimicrobial Activity

The synthesis of novel Schiff bases using derivatives of this compound has been explored for their antimicrobial activity. Puthran et al. (2019) synthesized Schiff bases with promising results against various microbial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).

Cancer Research

In the field of cancer research, compounds derived from 2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone have shown potential. An Aurora kinase inhibitor study by ロバート ヘンリー,ジェームズ (2006) suggests that derivatives could be beneficial in treating cancer, given their ability to inhibit Aurora A, a protein involved in cell division (ロバート ヘンリー,ジェームズ, 2006).

Spectroscopic Characterization and Cytotoxic Studies

Govindhan et al. (2017) synthesized and characterized a derivative using click chemistry, providing insights into its structure through spectroscopic methods and evaluating its cytotoxicity. Such studies are crucial for developing new pharmaceuticals (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

properties

IUPAC Name

2-(2-fluorophenyl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c18-15-6-2-1-4-13(15)10-17(22)21-9-3-5-14(12-21)23-16-11-19-7-8-20-16/h1-2,4,6-8,11,14H,3,5,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBFNOYLYQTJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2F)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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